2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile
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Overview
Description
“2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile” is a chemical compound with the CAS Number: 519016-81-0. It has a molecular weight of 229.33 and its IUPAC name is 2-amino-4-(2,5-dimethylphenyl)-1H-1lambda3-thiophene-3-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N2S/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)11(12)6-14/h3-5,7,16H,15H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile” are not available, thiophene derivatives are known to be involved in a variety of reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .It should be stored at a temperature of 28°C . The compound’s molecular weight is 229.33 .
Scientific Research Applications
Antitumor Properties
2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile has been studied for its antitumor properties. Research indicates that compounds synthesized using this chemical structure have shown inhibition of human tumor cell lines, including hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7) (Khalifa & Algothami, 2020).
Synthesis of Tetrasubstituted Thiophenes
This chemical has been used in the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, which are valuable for various chemical applications. One notable method includes a one-pot multicomponent protocol for synthesizing tetrasubstituted thiophenes, demonstrating its versatility in chemical synthesis (Sahu et al., 2015).
Structural Studies and Pharmacological Potential
This compound has also been a subject of structural studies due to its pharmacological potential. For instance, research has been conducted on similar thiophene derivatives, highlighting their complex molecular structures and potential biological applications (Çoruh et al., 2005).
Imine Compounds and Photophysical Properties
The compound is used in the formation of thiophene-based imine compounds. These compounds have been studied for their structural characterization, electrochemical, photophysical, and thermal properties. Such research has implications for the development of new materials with specific electronic and optical properties (Yildiz et al., 2017).
Applications in Disperse Dyes
In another application, derivatives of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile have been used in the synthesis of azo dyes, demonstrating good coloration and fastness properties on polyester. This indicates its potential use in textile industries (Sabnis & Rangnekar, 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)11(12)6-14/h3-5,7H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAOADHWCFBYHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199987 |
Source
|
Record name | 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile | |
CAS RN |
519016-81-0 |
Source
|
Record name | 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519016-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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